2-Chloro-1,3-propanediol

描述

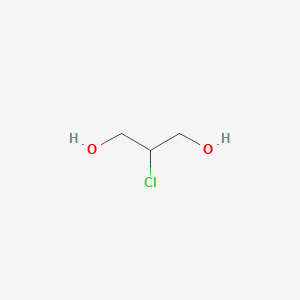

2-Chloro-1,3-propanediol is an organic compound with the molecular formula C3H7ClO2. It is a colorless, viscous liquid that is soluble in water, ethanol, and ether. This compound is known for its use in various industrial applications and has been studied for its potential health effects due to its presence as a contaminant in food products.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-propanediol can be synthesized through the chlorination of glycerol. The reaction typically involves the use of hydrochloric acid and a catalyst such as zinc chloride. The process can be summarized as follows: [ \text{C3H8O3} + \text{HCl} \rightarrow \text{C3H7ClO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the hydrolysis of epichlorohydrin. The reaction involves the use of water and a cation exchange resin as a catalyst. The hydrolysis reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids.

Reduction: This compound can be reduced to form 1,3-propanediol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions typically occur in the presence of bases like sodium hydroxide.

Major Products:

Oxidation: Formation of 3-chloropropanoic acid.

Reduction: Formation of 1,3-propanediol.

Substitution: Formation of various substituted propanediols depending on the nucleophile used

科学研究应用

Food Safety and Contaminant Analysis

2-MCPD is recognized as a heat-induced contaminant found in processed foods, particularly those containing fats. Its presence raises concerns due to potential health risks associated with its consumption. Research has focused on quantifying 2-MCPD levels in food products and understanding its formation mechanisms during food processing.

Table 1: Presence of 2-Chloro-1,3-propanediol in Food Products

| Food Type | Detection Method | Concentration (mg/kg) | Reference |

|---|---|---|---|

| Processed meats | GC-MS | 0.5 - 5.0 | |

| Baked goods | HPLC | 0.1 - 3.0 | |

| Frying oils | LC-MS | 0.01 - 0.5 |

The World Health Organization has established guidelines for acceptable daily intake levels of 2-MCPD due to its potential toxicity .

Toxicological Studies

Research has evaluated the toxicological effects of 2-MCPD on various animal models. Studies indicate that chronic exposure may lead to adverse health outcomes, including renal and reproductive toxicity.

Table 2: Toxicity Studies on this compound

| Study Type | Animal Model | Dose (mg/kg bw) | Findings |

|---|---|---|---|

| Acute toxicity | Rats | 50 - 200 | Signs of toxicity observed |

| Chronic exposure | Mice | 30 - 300 | No neoplasms observed |

| Reproductive study | Rats | 5 - 25 | Minimal effects noted |

For instance, a study showed that male rats exposed to high doses exhibited increased mortality rates but no significant tumors were found .

Pharmaceutical Applications

In the pharmaceutical industry, 2-MCPD serves as a precursor for synthesizing various bioactive compounds. Its reactivity allows it to be used in the development of pharmaceuticals that target specific biological pathways.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 2-MCPD can be synthesized to create compounds with anticancer properties. These compounds have shown promising results in inhibiting tumor growth in preclinical models .

作用机制

The mechanism by which 2-Chloro-1,3-propanediol exerts its effects involves the formation of reactive oxygen species (ROS). These ROS can lead to oxidative stress and damage to cellular components, including proteins, lipids, and DNA. The compound has been shown to oxidize the endogenous antioxidant protein DJ-1, leading to its inactivation and contributing to oxidative stress-related diseases .

相似化合物的比较

3-Chloro-1,2-propanediol: Another chlorinated propanediol with similar chemical properties but different reactivity and toxicity profiles.

1,3-Dichloro-2-propanol: Contains two chlorine atoms and exhibits different chemical behavior.

Glycerol β-chlorohydrin: A related compound with similar applications but distinct chemical properties

Uniqueness: 2-Chloro-1,3-propanediol is unique due to its specific reactivity patterns and its role as an intermediate in various chemical syntheses. Its presence as a contaminant in food products has also led to significant research into its potential health effects and regulatory measures to control its levels in consumables.

生物活性

2-Chloro-1,3-propanediol (2-MCPD) is a chlorinated organic compound that has garnered attention due to its presence as a contaminant in various food products, particularly those subjected to high-temperature processing. This compound is known for its potential biological activity, which includes effects on reproductive health, enzyme inhibition, and possible carcinogenic properties. This article reviews the biological activity of 2-MCPD based on diverse research findings and case studies.

This compound is primarily formed during the thermal processing of foods containing fats and salts. It can be found in various food products, including processed meats and baked goods. The compound is structurally related to 3-chloro-1,2-propanediol (3-MCPD), which has been more extensively studied for its toxicological effects.

1. Toxicological Effects

Research indicates that 2-MCPD exhibits several toxicological effects:

- Reproductive Toxicity : Studies have shown that exposure to 2-MCPD can lead to reproductive toxicity in animal models. For instance, male rats treated with 2-MCPD exhibited decreased sperm motility and altered epididymal function due to impaired glycolytic enzyme activity . The mechanism involves the inhibition of enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which is crucial for sperm metabolism .

- Kidney and Liver Toxicity : In animal studies, administration of 2-MCPD resulted in renal lesions and liver damage. Histological examinations revealed acute glomerular nephritis and signs of hepatotoxicity . The compound's metabolites have been implicated in these toxic effects, with oxidative stress playing a significant role.

2. Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways:

- Glycolytic Enzymes : In vitro studies demonstrated that 2-MCPD inhibits glycolysis in spermatozoa by reducing the activity of key glycolytic enzymes . This inhibition leads to decreased ATP production, affecting sperm motility and overall reproductive success.

- H+-ATPase Activity : A notable effect of 2-MCPD is its impact on H+-ATPase expression in the cauda epididymis. Reduced H+-ATPase levels can alter the pH balance necessary for optimal sperm maturation and function .

Case Study 1: Reproductive Health in Rats

In a controlled study involving male Sprague-Dawley rats, administration of 2-MCPD at varying doses resulted in significant reproductive health issues. The study found that doses as low as 10 mg/kg body weight per day led to reduced sperm counts and motility after prolonged exposure . Histopathological analysis showed testicular degeneration and atrophy.

Case Study 2: Kidney Toxicity Assessment

Another study assessed the renal toxicity of 2-MCPD through oral administration in Fischer 344 rats. The results indicated that exposure led to increased proteinuria and glucosuria, with histological findings consistent with acute kidney injury. Notably, higher doses resulted in mortality among subjects due to severe renal impairment .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Effect | Dose | Observations |

|---|---|---|---|

| Edwards et al., 1975 | Inhibition of glycolysis | 6.5 mg/kg bw | Reduced enzyme activity in rat testes |

| Kaur & Guraya, 1981 | Sperm motility reduction | Varies | Altered epididymal environment |

| Morris & Williams, 1980 | Renal toxicity | 100 mg/kg bw | Increased diuresis and kidney lesions |

| Kirton et al., 1970 | Hematological abnormalities | 30 mg/kg bw | Anemia and leukopenia in monkeys |

属性

IUPAC Name |

2-chloropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJJAAKPQKWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073191 | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-1,3-propanediol is a colorless liquid. (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

295 °F at 18 mmHg (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.3219 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

497-04-1 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol beta-chlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL .BETA.-CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ZZ93MWJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary concerns regarding 2-chloro-1,3-propanediol in food?

A1: A significant concern stems from the discovery of 2-MCPD fatty acid esters in refined oils. [] These esters have raised concerns due to the potential toxicity of 2-MCPD itself. Research has focused on developing sensitive methods to detect and quantify both free 2-MCPD and its esters in various food matrices. [, ]

Q2: Can you describe a method for detecting this compound and related compounds in food?

A2: One method utilizes gas chromatography coupled with mass spectrometry (GC-MS) for quantifying fatty acid esters of 2-MCPD, 3-chloro-1,2-propanediol (3-MCPD), and glycidol in oil. [] This method involves adding internal standards to the samples, followed by specific chemical treatments to convert glycidyl esters to free forms before analysis.

Q3: How does the method mentioned above ensure accurate measurement of these compounds?

A3: The method utilizes internal standards like 3-MCPD-ester-d5, 2-MCPD-ester-d5, and Glycidyl sterate-d5. [] These standards help account for variations during sample preparation and analysis, ensuring reliable quantification.

Q4: Why is it important to determine both free and esterified forms of 2-MCPD and related compounds?

A4: Research suggests that bound 2-MCPD and 3-MCPD might form during food processing, particularly under high heat in the presence of chloride donors. [] Therefore, analyzing both free and bound forms is crucial for understanding the true levels of these compounds in food.

Q5: What are the challenges in accurately measuring 2-MCPD and glycidol in food?

A5: A key challenge lies in potential transformations during sample preparation. [] Alkaline conditions, commonly used to release bound forms, can induce unintended chemical changes to these compounds. Understanding these transformations is crucial for accurate analysis and interpretation of results.

Q6: Is there a way to convert glycidyl esters into measurable forms during analysis?

A6: Yes, treating samples with NaBr/H2SO4 and H2SO4/MeOH solutions can effectively convert glycidyl esters into free MCPD and glycidol, allowing for their detection and quantification. []

Q7: Beyond detection, are there studies investigating the biological effects of 2-MCPD?

A7: Yes, researchers have explored the cytotoxicity, metabolism, and transport of 2-MCPD and its fatty acid esters using human intestinal Caco-2 cells as a model system. [, ] These studies provide insights into the potential impact of these compounds on human health.

Q8: Are there alternative uses for this compound outside the food industry?

A8: this compound (β-MCH) is a byproduct of epichlorohydrin production. Research explores its potential as a valuable starting material for synthesizing glycidol, a useful chemical. []

Q9: What is the significance of utilizing this compound for glycidol production?

A9: This approach represents a shift towards more sustainable chemical processes by utilizing industrial waste streams. [] Converting β-MCH to glycidol could reduce waste and offer a more environmentally friendly route to this valuable product.

Q10: What are the advantages of the proposed method for glycidol synthesis?

A10: The research highlights the high yield (90%) and selectivity (99%) of converting β-MCH to glycidol using a simple alcoholic KOH solution at room temperature. [] This method offers advantages such as mild reaction conditions, short reaction time (30 minutes), and reduced environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。